molecular formula C20H15ClO4 B4222082 8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE

8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE

Cat. No.: B4222082
M. Wt: 354.8 g/mol
InChI Key: QODBRGFTVDRANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE is a complex organic compound with a unique structure that combines a chromen core with a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the chromen core . This intermediate is then chlorinated to introduce the chlorine atom at the 8-position. The final step involves esterification with 4-methylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen derivatives.

Scientific Research Applications

8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and neuroprotective pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE is unique due to the presence of the chlorine atom at the 8-position and the benzoate ester group. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO4/c1-11-5-7-12(8-6-11)19(22)25-18-10-17-15(9-16(18)21)13-3-2-4-14(13)20(23)24-17/h5-10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODBRGFTVDRANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE
Reactant of Route 2
Reactant of Route 2
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE
Reactant of Route 3
Reactant of Route 3
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE
Reactant of Route 4
Reactant of Route 4
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE
Reactant of Route 5
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE
Reactant of Route 6
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE

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